

3-Chloro-2-hydroxy-5-nitropyridine CAS number and molecular weight

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Compound of Interest

Compound Name: 3-Chloro-2-hydroxy-5-nitropyridine

Cat. No.: B1583210

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An In-Depth Technical Guide to **3-Chloro-2-hydroxy-5-nitropyridine**

Authored by a Senior Application Scientist

Introduction

3-Chloro-2-hydroxy-5-nitropyridine is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its pyridine core is substituted with a chloro group, a hydroxyl group, and a nitro group, creating a versatile chemical scaffold. This unique arrangement of functional groups makes it a valuable intermediate for the synthesis of a wide array of biologically active molecules.^{[1][2]}

Researchers leverage this compound as a critical building block in the development of novel therapeutic agents, particularly antimicrobials and anti-inflammatory drugs, as well as in the creation of advanced herbicides and pesticides.^[1] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, key applications, and essential safety information for laboratory and industrial use.

Chemical and Physical Properties

The physicochemical properties of **3-Chloro-2-hydroxy-5-nitropyridine** are fundamental to its application in organic synthesis. These properties dictate the reaction conditions required for its use and the methods for its purification and storage. A summary of its key identifiers and properties is presented below.

Property	Value	Source
CAS Number	22353-38-4	[1][2][3][4]
Molecular Formula	C ₅ H ₃ ClN ₂ O ₃	[1][2][4]
Molecular Weight	174.54 g/mol	[1][4][5]
Appearance	Off-white to pale yellow powder	[1]
Melting Point	185-189 °C	[1]
Purity	≥ 99% (HPLC)	[1]
IUPAC Name	3-chloro-5-nitro-1H-pyridin-2-one	[5]

Synthesis Protocol: Chlorination of 2-Hydroxy-5-nitropyridine

The synthesis of **3-Chloro-2-hydroxy-5-nitropyridine** is most commonly achieved through the direct chlorination of its precursor, 2-Hydroxy-5-nitropyridine. This electrophilic aromatic substitution reaction is a standard method for introducing a halogen to an activated pyridine ring. The nitro group acts as a meta-director and deactivates the ring, but the hydroxyl group is a strong activator and ortho-, para-director, facilitating the substitution at the C3 position.

Experimental Protocol

Materials:

- 2-Hydroxy-5-nitropyridine
- N-Chlorosuccinimide (NCS)
- Acetonitrile (anhydrous)
- Hydrochloric acid (1 M)
- Sodium bicarbonate (saturated solution)

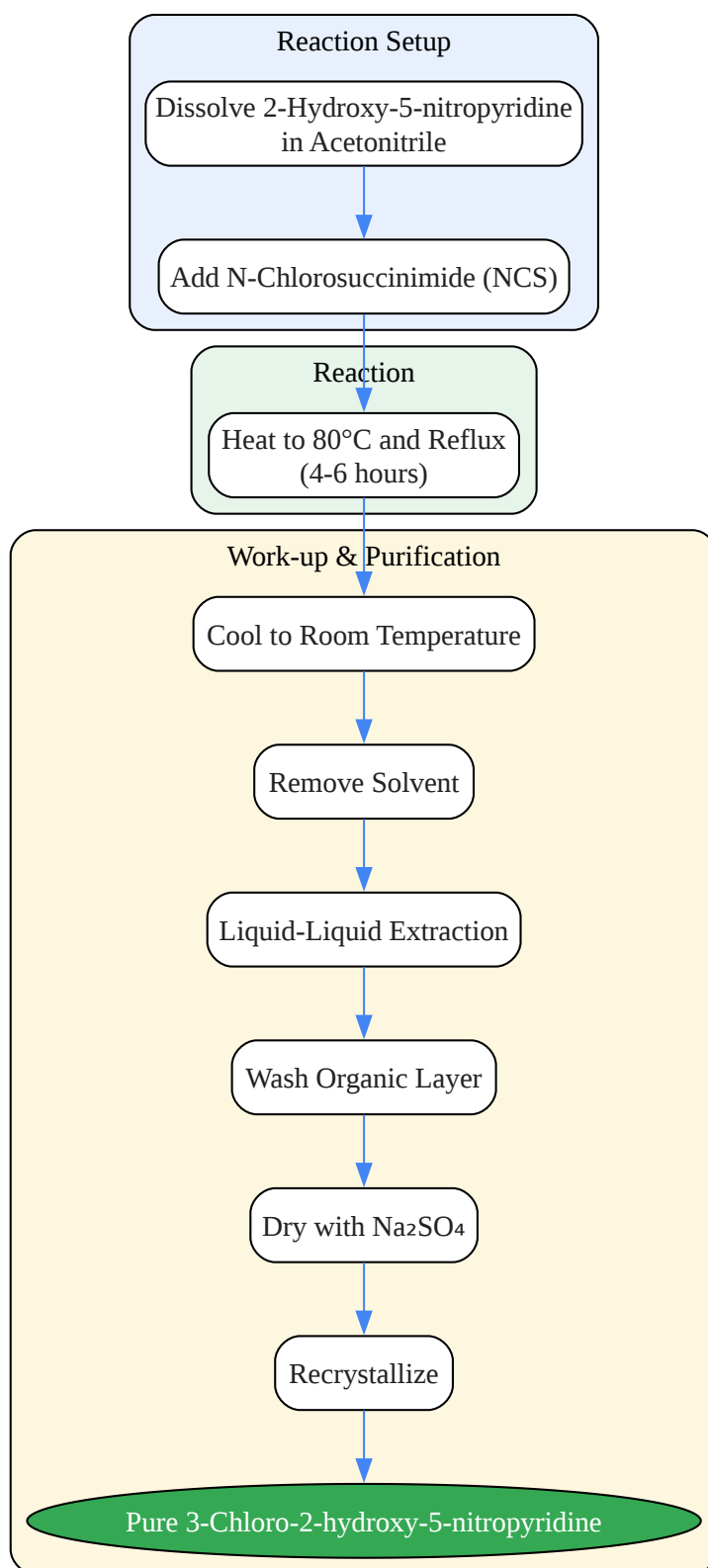
- Sodium sulfate (anhydrous)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Separatory funnel
- Büchner funnel and filter paper

Step-by-Step Methodology:

- **Reaction Setup:** In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 g of 2-Hydroxy-5-nitropyridine in 100 mL of anhydrous acetonitrile.
- **Addition of Chlorinating Agent:** To the stirred solution, add N-Chlorosuccinimide (NCS) in a 1.1 molar equivalent. The addition should be done portion-wise over 15 minutes to control any initial exotherm.
- **Reaction Execution:** Attach a reflux condenser to the flask and heat the reaction mixture to 80°C. Maintain this temperature and continue stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Work-up and Extraction:** Once the reaction is complete, allow the mixture to cool to room temperature. Remove the acetonitrile under reduced pressure. To the resulting residue, add 100 mL of ethyl acetate and 50 mL of 1 M hydrochloric acid. Transfer the mixture to a separatory funnel and shake vigorously.
- **Phase Separation:** Separate the organic layer. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
- **Drying and Filtration:** Dry the organic layer over anhydrous sodium sulfate. Filter the mixture to remove the drying agent.
- **Purification:** Concentrate the filtrate under reduced pressure to yield the crude product. Recrystallize the solid from an appropriate solvent system, such as ethanol/water, to obtain

pure **3-Chloro-2-hydroxy-5-nitropyridine**.

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **3-Chloro-2-hydroxy-5-nitropyridine**.

Core Applications in Research and Development

The trifunctional nature of **3-Chloro-2-hydroxy-5-nitropyridine** makes it a versatile intermediate in organic synthesis, with significant applications in several key industrial sectors.

- **Pharmaceutical Development:** This compound is a pivotal precursor in the synthesis of novel pharmaceutical agents.[1] The presence of the chloro, hydroxyl, and nitro groups allows for a variety of chemical modifications to produce compounds that can target specific biological pathways.[1] For instance, the nitro group can be reduced to an amine, which can then be further derivatized to create a wide range of drug candidates.[6] Its derivatives have been explored for their potential as antimicrobial and anti-inflammatory drugs.[1]
- **Agrochemical Synthesis:** In the agricultural sector, **3-Chloro-2-hydroxy-5-nitropyridine** serves as a key building block for the development of modern herbicides and pesticides.[1] The unique electronic properties conferred by its substituents can be harnessed to design molecules with high efficacy against target pests and weeds, while potentially reducing environmental impact.[1]
- **Material Science and Dyes:** The compound is also utilized in the formulation of dyes and pigments, contributing to the creation of vibrant colors for various materials.[1] Furthermore, it is explored in material science for developing new materials with unique electronic and nanotechnological properties.[1]

Safety, Handling, and Storage

Proper handling and storage of **3-Chloro-2-hydroxy-5-nitropyridine** are crucial to ensure laboratory safety. The compound presents several hazards that must be managed with appropriate precautions.

Hazard Identification

- **Acute Toxicity:** Harmful if swallowed.[7][8]
- **Skin Irritation:** Causes skin irritation.[7][8]

- Eye Irritation: Causes serious eye irritation.[7][8]
- Respiratory Irritation: May cause respiratory irritation.[7][8]

Recommended Safety Protocols

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8][9]
- Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8][9]
- Handling: Avoid contact with skin, eyes, and clothing.[9] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[7]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][8][9] Recommended storage temperature is between 0-8 °C.[1] Keep away from incompatible materials such as strong oxidizing agents.[9]

First Aid Measures

- If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[7]
- If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[10]
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[10]
- If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[10]

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